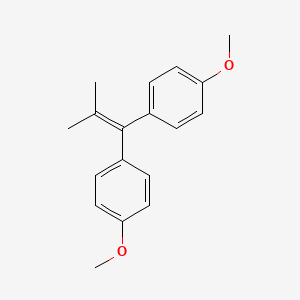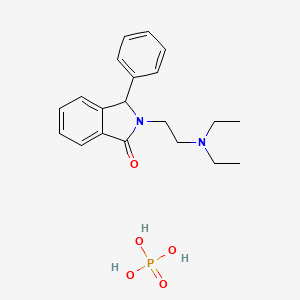
Gitan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gitan is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gitan typically involves multiple stages, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form this compound, often using catalysts to facilitate the process.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using techniques such as preparative liquid chromatography and other purification methods to ensure high purity and yield. The choice of method depends on the desired properties of the final product and the specific requirements of the application.
Análisis De Reacciones Químicas
Types of Reactions
Gitan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various catalysts, solvents like ethanol or methanol, controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, more stable compounds.
Aplicaciones Científicas De Investigación
Gitan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Gitan involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the context in which this compound is used.
Propiedades
Número CAS |
26070-68-8 |
|---|---|
Fórmula molecular |
C20H27N2O5P |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2O.H3O4P/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23;1-5(2,3)4/h5-13,19H,3-4,14-15H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
FDDZTBYOCCYZRR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



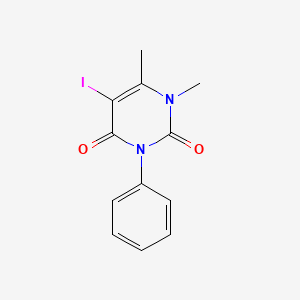
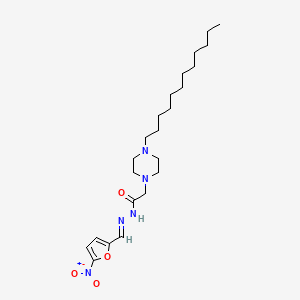
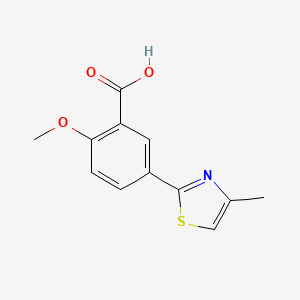
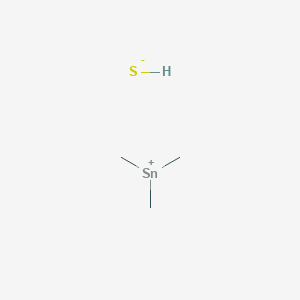
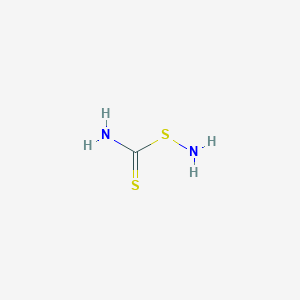
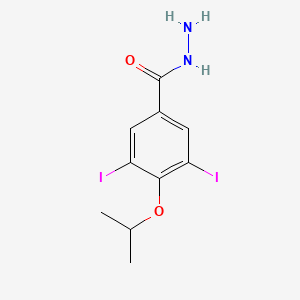


![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
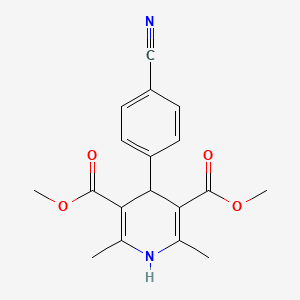
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
